The synthesis of CYM 50358 hydrochloride involves several key steps:
The synthesis pathway is characterized by its efficiency in yielding compounds with desirable pharmacological properties while minimizing unwanted side reactions .
The molecular formula for CYM 50358 hydrochloride is , with a molecular weight of approximately 425.74 g/mol. The structure features:
The three-dimensional conformation plays a crucial role in its interaction with the S1P4 receptor, influencing its binding affinity and selectivity .
CYM 50358 hydrochloride undergoes various chemical reactions typical of small organic molecules:
These reactions are essential for modifying the compound to optimize its efficacy and selectivity against specific receptors .
The mechanism of action for CYM 50358 hydrochloride involves:
Physical Properties:
Chemical Properties:
Relevant data indicate that these properties are crucial for its application in biological studies .
CYM 50358 hydrochloride is primarily utilized in scientific research, particularly in studies related to:
The discovery of CYM 50358 hydrochloride originated from systematic medicinal chemistry efforts to address a pharmacological gap: the absence of tool compounds capable of selectively inhibiting S1PR4. Early S1P modulators, like fingolimod, targeted S1PR1 but exhibited off-target effects on S1PR3, correlating with bradycardia and endothelial dysfunction [5]. This underscored the need for subtype-selective agents. Guerrero et al. (2011) pioneered this work by screening a library of furancarboxamide derivatives, optimizing leads for S1PR4 affinity through iterative structural refinements [1]. The rationale centered on S1PR4’s unique roles in immune regulation:
CYM 50358 hydrochloride was developed to probe these mechanisms. Key milestones in its optimization included:
Table 2: Selectivity Profile of CYM 50358 Hydrochloride Across S1P Receptors
| Receptor | IC₅₀ (nM) | Fold Selectivity vs. S1PR4 |
|---|---|---|
| S1PR4 | 25 | 1 |
| S1PR1 | 6,400 | 256 |
| S1PR2 | >10,000 | >400 |
| S1PR3 | >10,000 | >400 |
| S1PR5 | >10,000 | >400 |
Validation studies confirmed its utility:
The SAR of CYM 50358 hydrochloride exemplifies rational design principles applied to GPCR antagonism. Its structure integrates three pharmacophoric elements essential for high-affinity S1PR4 binding:
1. Furan Carboxamide Core
2. Diaryl Substitution Pattern
3. Hydrophobic and Steric Optimization
Table 3: Key SAR Modifications and Biological Impact
| Structural Element | Modification | Effect on S1PR4 IC₅₀ | Effect on S1PR1 Selectivity |
|---|---|---|---|
| Furan ring | Replacement with thiophene | >1,000 nM | No improvement |
| 2,5-Dichlorophenyl | 3,4-Dichlorophenyl | 200 nM | 3-fold decrease |
| 4-(Aminomethyl) | 4-(Acetylaminomethyl) | >10,000 nM | Not applicable |
| 2,6-Dimethylphenyl | Unsubstituted phenyl | 180 nM | 10-fold decrease |
These insights were leveraged in later S1PR4 therapeutics. For example:
Computational modeling further elucidated SAR:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 593-80-6